![molecular formula C17H17N3 B2718655 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine CAS No. 865658-67-9](/img/structure/B2718655.png)
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine
Vue d'ensemble
Description
The compound “4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine” is a chemical compound that has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods involves the reaction of 2,5-dimethylpyrrole with phenylacetic acids in distilled N,N-dimethyl formamide using a coupling agent . Another method involves the reaction of 2,5-dimethylpyrrole with benzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
This compound has been found to participate in various chemical reactions. For example, it has been used to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It has also been found to exhibit action against DHFR and enoyl ACP reductase enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its solubility in various solvents, its melting point, and its spectral data .Applications De Recherche Scientifique
Antibacterial Activity
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine: derivatives have been synthesized and evaluated for their antibacterial properties . These compounds exhibit appreciable action against bacterial enzymes, specifically enoyl ACP reductase and DHFR. Additionally, some of the synthesized molecules demonstrate strong antibacterial activity, making them potential candidates for combating bacterial infections.
Antitubercular Activity
In addition to antibacterial effects, certain derivatives of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine also display antitubercular properties . These compounds could be valuable in the fight against tuberculosis, a global health concern.
Molecular Docking Insights
To understand the potential mode of action, researchers conducted molecular docking investigations. The results revealed binding interactions with both dihydrofolate reductase (DHFR) and enoyl ACP reductase active sites . These findings enhance our understanding of how these compounds interact with bacterial enzymes, aiding drug design and development.
Future Therapeutic Possibilities
Given their pronounced docking properties and biological activity, these molecules hold promise for future therapeutic applications in the biological and medical sciences . Researchers are exploring their potential as novel drugs to combat bacterial infections and tuberculosis.
Orientations Futures
Future research on this compound could focus on further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields .
Mécanisme D'action
Target of Action
The primary targets of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine are the DHFR and enoyl ACP reductase enzymes . These enzymes play a crucial role in the synthesis of nucleotides and fatty acids, respectively, which are essential for cell growth and replication .
Mode of Action
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine interacts with its targets by binding to the active sites of the DHFR and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the synthesis of nucleotides and fatty acids .
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes by 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine affects the biochemical pathways involved in nucleotide and fatty acid synthesis . The downstream effects of this disruption can lead to the inhibition of cell growth and replication .
Pharmacokinetics
The compound’s ability to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production suggests that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Propriétés
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-12-4-5-13(2)20(12)16-8-6-15(7-9-16)17-10-11-18-14(3)19-17/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYCTAPCJHJHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323075 | |
| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine | |
CAS RN |
865658-67-9 | |
| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



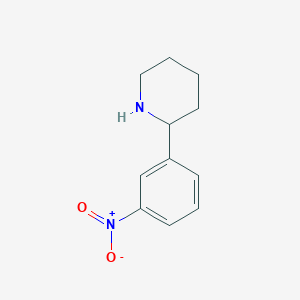
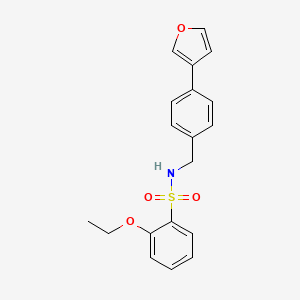
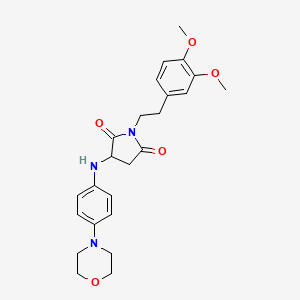
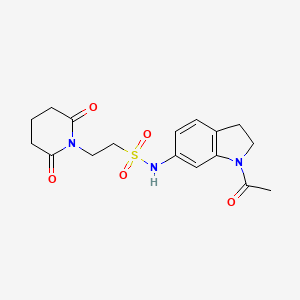
![3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2718580.png)
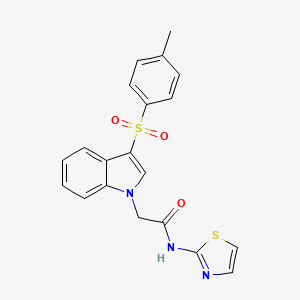

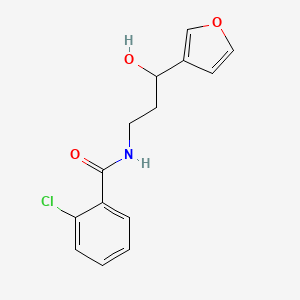
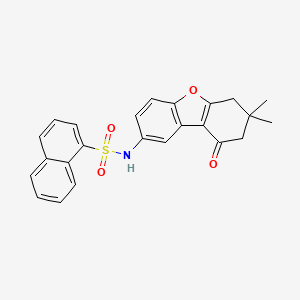

![N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2718591.png)
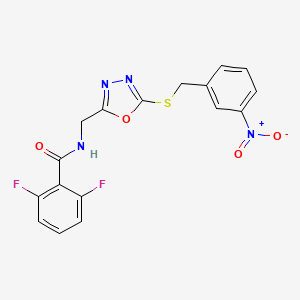

![2-(4-Ethoxyphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2718594.png)